

Hdac3-IN-6: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: *Hdac3-IN-6*

Cat. No.: *B15610433*

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Abstract

Hdac3-IN-6, also known as compound SC26, is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), a key epigenetic regulator implicated in the pathogenesis of various diseases, including colorectal cancer. This technical guide provides an in-depth overview of the mechanism of action of **Hdac3-IN-6**, detailing its biochemical activity, cellular effects, and impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting HDAC3.

Core Mechanism of Action

Hdac3-IN-6 is a hydrazide-based small molecule that selectively inhibits the enzymatic activity of HDAC3.[1] HDAC3 is a class I histone deacetylase that plays a critical role in transcriptional repression by removing acetyl groups from histone and non-histone proteins. By inhibiting HDAC3, **Hdac3-IN-6** leads to hyperacetylation of HDAC3 substrates, resulting in the modulation of gene expression and downstream cellular processes. Notably, **Hdac3-IN-6** has demonstrated anti-tumor efficacy in colorectal cancer models, inducing apoptosis and the production of reactive oxygen species (ROS). Furthermore, it has been shown to upregulate

the expression of Programmed Death-Ligand 1 (PD-L1), suggesting a potential role in modulating the tumor immune microenvironment.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of **Hdac3-IN-6** (SC26) and related compounds against various HDAC isoforms.

Compound	HDAC1 IC50 (nM)	HDAC2 IC50 (nM)	HDAC3 IC50 (nM)	HDAC6 IC50 (nM)	HDAC8 IC50 (nM)
Hdac3-IN-6 (SC26)	>10,000	>10,000	53	>10,000	>10,000

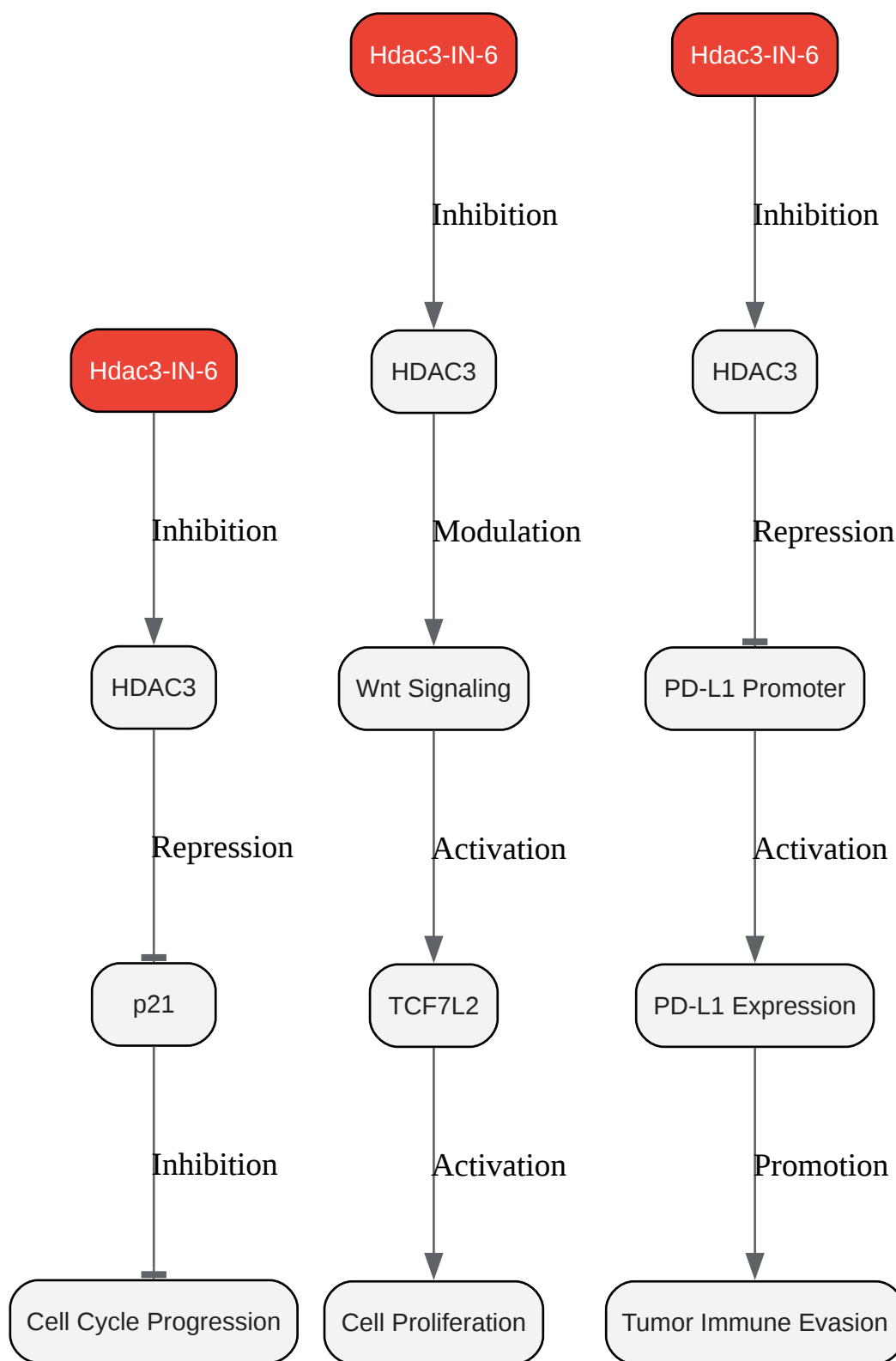
Note: Data extracted from publicly available information. Further details can be found in the primary literature.

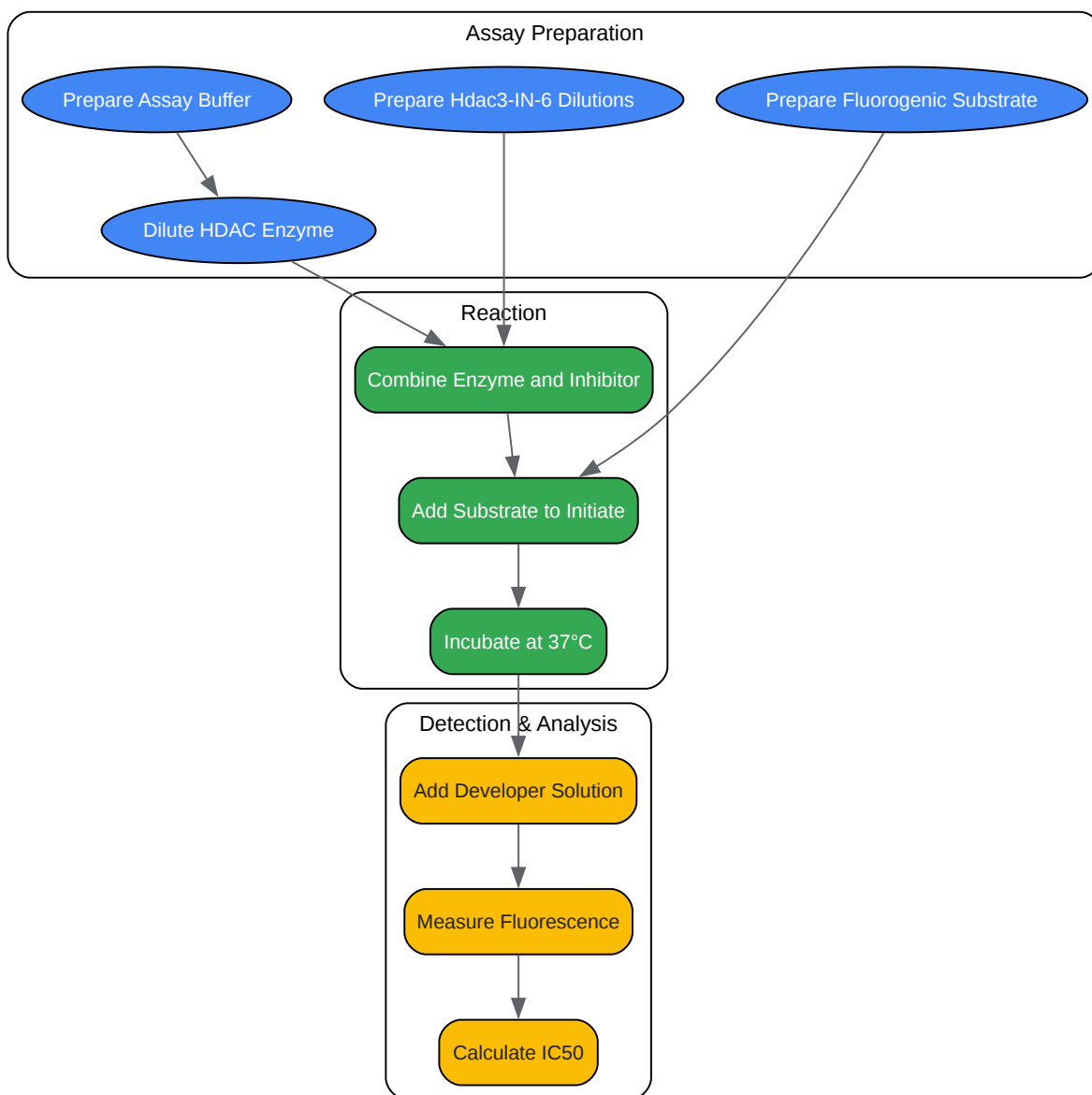
Signaling Pathways

Hdac3-IN-6 exerts its biological effects by modulating several key signaling pathways implicated in cancer progression and immune regulation.

Regulation of p21 and the Cell Cycle

HDAC3 is a known repressor of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[2] By inhibiting HDAC3, **Hdac3-IN-6** is expected to relieve this repression, leading to increased p21 expression.[2] p21 plays a crucial role in cell cycle arrest at the G1/S checkpoint, and its upregulation can lead to the inhibition of cancer cell proliferation.[2]





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References

- [1. advances.umw.edu.pl \[advances.umw.edu.pl\]](https://advances.umw.edu.pl)
- [2. Histone deacetylase 3 \(HDAC3\) and other class I HDACs regulate colon cell maturation and p21 expression and are deregulated in human colon cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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